molecular formula C10H10N4 B2432126 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine CAS No. 1300740-94-6

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine

Cat. No.: B2432126
CAS No.: 1300740-94-6
M. Wt: 186.218
InChI Key: QXJNDQSCNJSPGU-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 4-methylpyrimidine-2-amine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific structural features that allow it to interact with a variety of molecular targets. Its combination of pyridine and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

4-methyl-N-pyridin-3-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJNDQSCNJSPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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